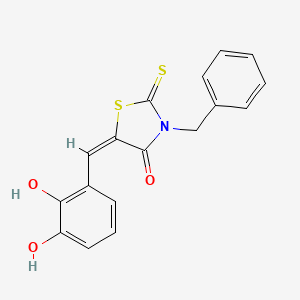![molecular formula C20H24ClNO B5188305 N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)
N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine, also known as ostarine, is a selective androgen receptor modulator (SARM) that is currently under investigation for its potential therapeutic applications in a variety of medical conditions. Ostarine is a nonsteroidal compound that selectively binds to androgen receptors in the body, which can lead to increased muscle mass, bone density, and other beneficial effects.
Mecanismo De Acción
Ostarine works by selectively binding to androgen receptors in the body, which can lead to increased protein synthesis and muscle growth. Unlike traditional anabolic steroids, which can have a variety of negative side effects, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is selective in its action and does not affect other tissues in the body.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine has been shown to have other beneficial effects on the body. It has been shown to improve insulin resistance and glucose metabolism in animal studies, which could make it a potential treatment for type 2 diabetes. Ostarine has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is its selectivity for androgen receptors, which makes it a safer alternative to traditional anabolic steroids. Ostarine also has a relatively long half-life, which means that it only needs to be administered once per day. However, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is still in the early stages of clinical development, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are many potential future directions for research on N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine. One area of interest is its potential use in the treatment of muscle wasting in cancer patients. Ostarine has also been studied for its potential use in the treatment of sarcopenia, a condition characterized by age-related muscle loss. Other potential applications for N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine include the treatment of osteoporosis, type 2 diabetes, and inflammatory conditions such as arthritis.
Conclusion:
Ostarine is a promising compound that has shown potential therapeutic applications in a variety of medical conditions. Its selectivity for androgen receptors makes it a safer alternative to traditional anabolic steroids, and its long half-life makes it a convenient treatment option. However, more research is needed to determine its safety and efficacy in humans, and to explore its potential uses in a variety of medical conditions.
Métodos De Síntesis
The synthesis of N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine involves the reaction of 4-chlorophenol with benzyl bromide in the presence of sodium hydride to form 4-chlorobenzyl phenyl ether. This compound is then reacted with N-methylcyclohexylamine in the presence of potassium carbonate and acetonitrile to form the final product, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine.
Aplicaciones Científicas De Investigación
Ostarine has been studied extensively for its potential therapeutic applications in a variety of medical conditions, including muscle wasting, osteoporosis, and androgen deficiency. In animal studies, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine has been shown to increase muscle mass and bone density, while decreasing fat mass. These effects make it a promising candidate for the treatment of muscle wasting and osteoporosis, which are common conditions in aging populations.
Propiedades
IUPAC Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c1-22(18-7-3-2-4-8-18)15-16-6-5-9-20(14-16)23-19-12-10-17(21)11-13-19/h5-6,9-14,18H,2-4,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEMCDAWLOPOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylcyclohexanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5188234.png)
![4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5188240.png)
![4-(3-pyridinylmethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5188270.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5188276.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B5188296.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)
![3-(4-chlorobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5188325.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5188330.png)
![4-(ethylthio)-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5188331.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5188337.png)